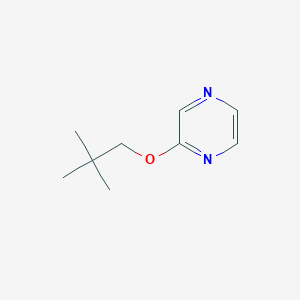
1,3-Dioxan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dioxan-2-ol is an organic compound with a six-membered ring structure containing two oxygen atoms at the 1 and 3 positions. This compound is a derivative of 1,3-dioxane and is known for its stability and versatility in various chemical reactions. It is commonly used as a building block in organic synthesis and has applications in multiple scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,3-Dioxan-2-ol can be synthesized through the reaction of formaldehyde with 1,3-propanediol in the presence of Brönsted or Lewis acid catalysts . The reaction typically involves refluxing the mixture in toluene with a catalyst such as toluenesulfonic acid, which allows for the continuous removal of water using a Dean-Stark apparatus .
Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of efficient catalysts and optimized reaction conditions ensures high yields and purity of the compound. Methods such as the use of ethyl orthoformate and catalytic amounts of NBS (N-bromosuccinimide) have been reported to be effective .
Chemical Reactions Analysis
Types of Reactions: 1,3-Dioxan-2-ol undergoes various chemical reactions, including oxidation, reduction, and substitution. It is stable under mild conditions but can be reactive under specific conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) and osmium tetroxide (OsO4) can oxidize this compound.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: The compound can undergo substitution reactions with electrophiles such as alkyl halides and acyl chlorides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of lactones, while reduction can yield alcohols .
Scientific Research Applications
1,3-Dioxan-2-ol has a wide range of applications in scientific research:
Biology: The compound’s stability and reactivity make it useful in the study of biochemical pathways and enzyme mechanisms.
Medicine: Research into its potential as a drug delivery agent and its role in the synthesis of pharmaceuticals is ongoing.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,3-dioxan-2-ol involves its interaction with various molecular targets and pathways. Its reactivity with electrophiles and nucleophiles allows it to participate in a wide range of chemical reactions. The compound’s stability under mild conditions and reactivity under specific conditions make it a versatile tool in organic synthesis .
Comparison with Similar Compounds
1,3-Dioxane: An isomer of 1,3-dioxan-2-ol with similar chemical properties but different reactivity patterns.
1,3-Dioxolane: A five-membered ring compound with two oxygen atoms, used as a solvent and in polymer production.
1,4-Dioxane: Another isomer with significant commercial value, used as a solvent and in the production of various chemicals.
Uniqueness: this compound is unique due to its specific ring structure and the presence of a hydroxyl group, which imparts distinct chemical properties and reactivity. Its ability to act as both a nucleophile and an electrophile makes it a valuable compound in organic synthesis .
Properties
CAS No. |
67842-74-4 |
|---|---|
Molecular Formula |
C4H8O3 |
Molecular Weight |
104.10 g/mol |
IUPAC Name |
1,3-dioxan-2-ol |
InChI |
InChI=1S/C4H8O3/c5-4-6-2-1-3-7-4/h4-5H,1-3H2 |
InChI Key |
DOGFDJRMLSJJJL-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(OC1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


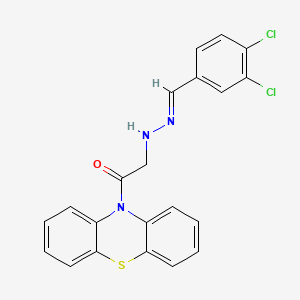
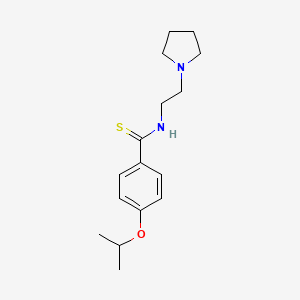
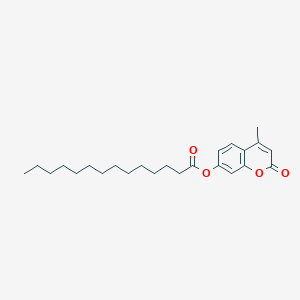

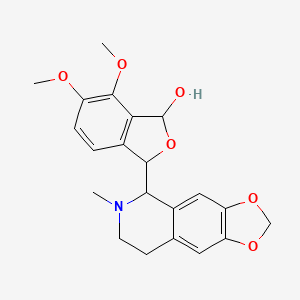
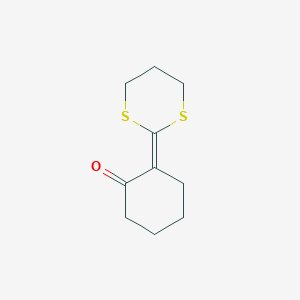

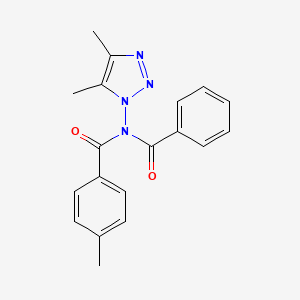
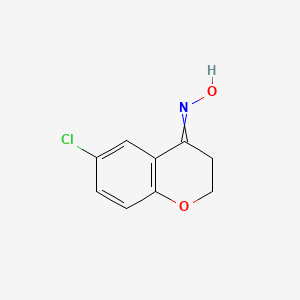
![8,8'-[(2-Oxopropane-1,3-diyl)bis(azanediyl-4,1-phenylenecarbonylazanediyl)]di(naphthalene-1,3,6-trisulfonic acid)](/img/structure/B14474113.png)
![2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-4-[[4-[(methylamino)methyl]phenyl]amino]-9,10-dioxo-, monosodium salt](/img/structure/B14474118.png)

